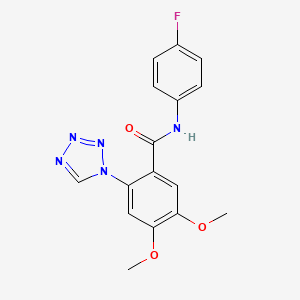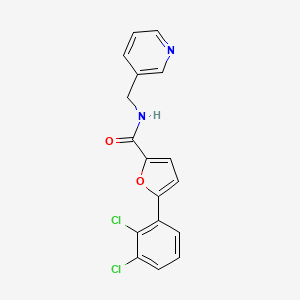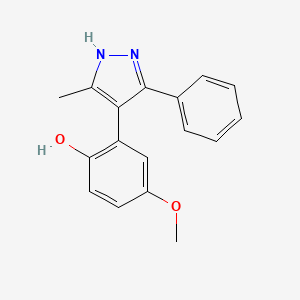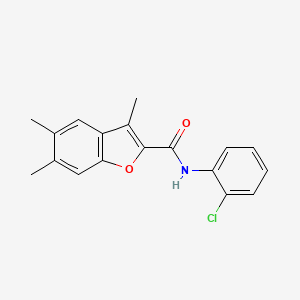
N-(4-fluorophenyl)-4,5-dimethoxy-2-(1H-tetrazol-1-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-fluorophenyl)-4,5-dimethoxy-2-(1H-tetrazol-1-yl)benzamide (hereafter referred to as FDMTB) is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. FDMTB belongs to the class of tetrazole-based compounds, which have been shown to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
作用机制
The mechanism of action of FDMTB is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways that are involved in the growth and survival of cancer cells. FDMTB has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the mitochondrial pathway and inhibiting the PI3K/Akt/mTOR signaling pathway. FDMTB has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
FDMTB has been shown to exhibit a wide range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis (formation of new blood vessels). FDMTB has also been shown to modulate the expression of various genes and proteins that are involved in cancer cell growth and survival. In addition, FDMTB has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines.
实验室实验的优点和局限性
One of the major advantages of FDMTB is its potent anticancer activity, which makes it a potential candidate for the development of new cancer therapies. FDMTB is also relatively easy to synthesize, which makes it a readily available compound for research purposes. However, one of the limitations of FDMTB is its relatively low solubility in aqueous solutions, which may limit its use in certain experimental settings.
未来方向
There are several future directions for the research of FDMTB. One area of research is the development of new formulations and delivery methods that can improve its solubility and bioavailability. Another area of research is the identification of new targets and signaling pathways that are involved in the anticancer and anti-inflammatory activities of FDMTB. In addition, further studies are needed to evaluate the safety and toxicity profile of FDMTB, as well as its potential interactions with other drugs. Overall, FDMTB represents a promising compound for the development of new therapies for cancer and other disease conditions.
合成方法
The synthesis of FDMTB involves a multistep process that starts with the reaction of 4-fluoroaniline with 4,5-dimethoxy-2-nitrobenzoic acid, followed by reduction of the resulting nitro compound to the corresponding amine. The amine is then reacted with sodium azide and copper sulfate to form the tetrazole ring, which is subsequently coupled with 4-fluorobenzoyl chloride to yield FDMTB.
科学研究应用
FDMTB has been studied extensively for its potential therapeutic applications in various disease conditions. One of the major areas of research has been in the field of cancer, where FDMTB has been shown to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. FDMTB has also been studied for its antimicrobial activity, particularly against drug-resistant strains of bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). In addition, FDMTB has been shown to possess anti-inflammatory activity, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
属性
IUPAC Name |
N-(4-fluorophenyl)-4,5-dimethoxy-2-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN5O3/c1-24-14-7-12(16(23)19-11-5-3-10(17)4-6-11)13(8-15(14)25-2)22-9-18-20-21-22/h3-9H,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSCCZOTWOGLYNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)NC2=CC=C(C=C2)F)N3C=NN=N3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{3-chloro-5-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5746077.png)

![4-({[(4-methylphenyl)thio]acetyl}amino)benzamide](/img/structure/B5746088.png)




![N-1,3-benzothiazol-2-yl-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5746133.png)
![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5746140.png)
![ethyl 4-[(2,3-dichlorobenzoyl)amino]benzoate](/img/structure/B5746141.png)
![N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5746149.png)

![3-chlorobenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5746182.png)